molecular formula C6H8N2O2 B105911 Ethyl 1H-imidazole-2-carboxylate CAS No. 33543-78-1

Ethyl 1H-imidazole-2-carboxylate

Cat. No. B105911
CAS RN: 33543-78-1
M. Wt: 140.14 g/mol
InChI Key: UHYNYIGCGVDBTC-UHFFFAOYSA-N
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Description

Ethyl 1H-imidazole-2-carboxylate is a chemical compound that falls within the broader class of imidazole derivatives. Imidazoles are heterocyclic compounds that are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, a related compound, involves a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde, followed by a cyclocondensation reaction with phenylhydrazine hydrochloride . Another related compound, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, was synthesized using ultrasound irradiation to achieve high regioselectivity and yields . Additionally, ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate was synthesized from butanoic acid and o-phenylenediamine using microwave irradiation, among other steps .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often confirmed using single crystal X-ray diffraction studies. For example, the crystal structure of a pyrazole derivative was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Similarly, the structure of ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates was elucidated, revealing hydrogen-bonded supramolecular structures in one, two, and three dimensions .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. For instance, ethyl imidazole-1-carboxylate was used as a novel carbonylating agent for the synthesis of 1,2,4-oxadiazol-5(4H)-ones, which are biologically interesting heterocycles . The reactivity of these compounds is influenced by the presence of functional groups and substituents on the imidazole ring, which can affect their chemical behavior and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. Spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis are commonly used to characterize these compounds . Theoretical calculations, such as DFT, can provide insights into the electronic structure, including HOMO-LUMO gaps, which are indicative of chemical reactivity . The solubility, melting point, and stability of these compounds can vary widely depending on their specific substituents and molecular conformations.

Relevant Case Studies

Imidazole derivatives have been studied for various biological activities. For example, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives were evaluated for their β-glucuronidase inhibitory activity, with several compounds showing potent inhibition . Another study reported the anticancer activity of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate against human melanoma cell lines . These case studies highlight the potential of imidazole derivatives as therapeutic agents.

Scientific Research Applications

Hydrolysis and Crystallization Studies

Biology-Oriented Drug Synthesis

In the field of drug synthesis, ethyl 1H-imidazole-2-carboxylate derivatives have been explored for their biological activities, specifically their β-glucuronidase inhibitory activity. Salar et al. (2017) have detailed the synthesis of these derivatives and their significant inhibitory activities (U. Salar et al., 2017).

Supramolecular Chemistry

In supramolecular chemistry, ethyl 1H-imidazole-2-carboxylate forms hydrogen-bonded structures, which are crucial for understanding molecular interactions and network formations. Costa et al. (2007) have explored this aspect in their research on ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates (M. Costa et al., 2007).

Organocatalysis

The compound is also utilized in organocatalysis, particularly in transesterification reactions. Wang and Li (2012) have shown how imidazol(in)ium-2-carboxylates can act as precatalysts in these reactions, highlighting their effectiveness in various alcohol conversions (Yanqin Wang & Zhenjiang Li, 2012).

Safety And Hazards

When handling Ethyl 1H-imidazole-2-carboxylate, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Future Directions

Considering the coordination advantage of N-heterocyclic carboxylate ligands in the construction of metal–organic frameworks (MOFs), researchers hope to adopt them to build up more structurally stable MOFs for proton conduction research . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

ethyl 1H-imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-6(9)5-7-3-4-8-5/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYNYIGCGVDBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338498
Record name Ethyl 1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1H-imidazole-2-carboxylate

CAS RN

33543-78-1
Record name Ethyl 1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1H-imidazole-2-carboxylate
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Synthesis routes and methods

Procedure details

34.7 g (150.9 mmol) of ethyl 1-benzyl-1H-imidazole-2-carboxylate are dissolved in 1005 ml of ethanol, and 34 g of ammonium formate are added. The reaction mixture is heated to reflux for about 6 h. Then a total of 8 g of 10% palladium on activated carbon and 18 g of ammonium formate is added in small portions. After cooling, the catalyst is filtered off and the filtrate is concentrated in vacuo. The product which crystallizes out is stirred in 80 ml of ice-water and filtered off with suction.
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
1005 mL
Type
solvent
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
8 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
R Li, H Su, W Chen, YH Yan, C Zhou, L Mou… - Bioorganic & Medicinal …, 2022 - Elsevier
… , and 13b) with ethyl 1H-imidazole-2-carboxylate in the presence … synthesized using the ethyl 1H-imidazole-2-carboxylate (1a) … reaction with ethyl 1H-imidazole-2-carboxylate to give the …
Number of citations: 2 www.sciencedirect.com
YH Yan, W Li, W Chen, C Li, KR Zhu, J Deng… - European Journal of …, 2022 - Elsevier
… Commercially available ethyl 1H-imidazole-2-carboxylate (A) was subjected to hydrolysis to give … Ethyl 1H-imidazole-2-carboxylate was also used as the starting material to prepare the …
Number of citations: 8 www.sciencedirect.com
L Delaude - European Journal of Inorganic Chemistry, 2009 - Wiley Online Library
… To avoid any complication due to isomerization, 1,3-dimethylimidazolium-2-carboxylate was prepared in two steps by methylation of ethyl 1H-imidazole-2-carboxylate with dimethyl …
E Denakpo, T Naas, BI Iorga - Expert Opinion on Therapeutic …, 2023 - Taylor & Francis
… These compounds were prepared in two steps by alkylation of the ethyl 1H-imidazole-2-carboxylate with the corresponding alkyl or benzyl halide, followed by ester hydrolysis. A few …
Number of citations: 4 www.tandfonline.com
B Li, OM Cociorva, T Nomanbhoy, H Weissig… - Bioorganic & medicinal …, 2013 - Elsevier
… Generalized synthesis of JNK1 inhibitors: (a) ethyl 1H-imidazole-2-carboxylate, Cs 2 CO 3 , DMF, 55 C, 70%; (b) iron powder, EtOH:AcOH:H 2 O (2:2:1), sonication, 4 h, 62%; (c) POCl 3 …
Number of citations: 29 www.sciencedirect.com
G Roman, MN Rahman, D Vukomanovic… - Chemical biology & …, 2010 - Wiley Online Library
… Ethyl 1H-imidazole-2-carboxylate, 2-nitro-1H-imidazole, 4-phenyl-1H-imidazole, and methyl 1H-1,2,4-triazole-3-carboxylate were purchased from Alfa Aesar (Ward Hill, MA, USA). All …
Number of citations: 46 onlinelibrary.wiley.com
JA Sindac, SJ Barraza, CJ Dobry, J Xiang… - Journal of medicinal …, 2013 - ACS Publications
… The synthesis of imidazole analogue 29b (Scheme 5) commenced with the alkylation of ethyl 1H-imidazole-2-carboxylate (17b) with 1-chloro-4-(chloromethyl)benzene. Ester hydrolysis …
Number of citations: 30 pubs.acs.org
RA Ward, MJ Anderton, P Bethel, J Breed, C Cook… - 2019 - ACS Publications
… Synthesis of the first building block was five steps starting with an SEM protection of commercially available ethyl 1H-imidazole-2-carboxylate. This imidazole intermediate was then …
Number of citations: 42 pubs.acs.org
AI Khalaf, RD Waigh, AJ Drummond… - Journal of medicinal …, 2004 - ACS Publications
… Ethyl 1-ethyl-1H-imidazole-2-carboxylate (ImiEt-OEt) was prepared according to a published … Ethyl 1-ethyl-1H-imidazole-2-carboxylate (12.9 g, 76.8 mmol) was carefully dissolved in …
Number of citations: 104 pubs.acs.org
J Yu, J Liu, D Li, L Xu, D Hong, S Chang, J Li… - European journal of …, 2019 - Elsevier
… (d) Electrophilic substitution of ethyl 1H-imidazole-2-carboxylate 8c with 4-bromobut-1-ene or 6-bromohex-1-ene, afforded 9d or 9e, which were subsequently converted to 10d or 10e …
Number of citations: 6 www.sciencedirect.com

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